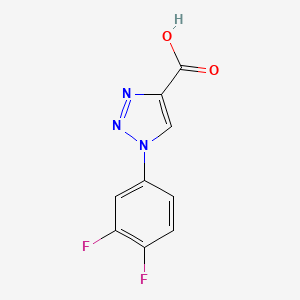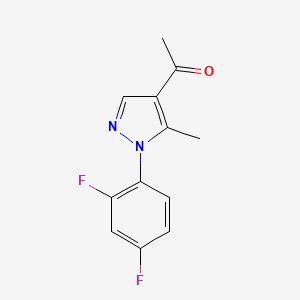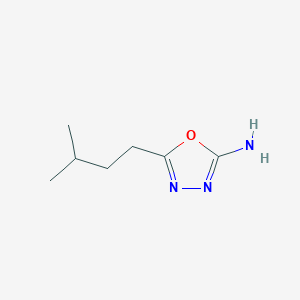
5-(3-Methylbutyl)-1,3,4-oxadiazol-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3-Methylbutyl)-1,3,4-oxadiazol-2-amine, also known as MBOA, is a chemical compound that belongs to the class of oxadiazoles. It has been studied extensively for its potential applications in scientific research, including its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Applications De Recherche Scientifique
Antimicrobial and Antioxidant Activities
5-(3-Methylbutyl)-1,3,4-oxadiazol-2-amine derivatives have been synthesized and evaluated for antimicrobial and antioxidant activities. For instance, Saundane, Verma, and Katkar (2013) synthesized a series of these derivatives and found that one compound in particular exhibited significant antibacterial, antifungal, and antioxidant properties (Saundane, Verma, & Katkar, 2013).
Material Science and Crystal Structure
In the field of material science, the crystal structure of similar compounds has been studied. Zhu et al. (2021) synthesized and characterized 5-((5-amino-2H-tetrazol-2-yl)methyl)-1,3,4-oxadiazol-2-amine, providing insights into its crystal structure and potential applications in material science (Zhu et al., 2021).
Novel Synthesis Methods
Research has also focused on novel methods for synthesizing 1,3,4-oxadiazole derivatives. Ramazani and Rezaei (2010) developed a new method for synthesizing 2,5-disubstituted 1,3,4-oxadiazole derivatives, which may have implications for the synthesis of compounds like this compound (Ramazani & Rezaei, 2010).
Antibacterial Activities
The antibacterial activities of 1,3,4-oxadiazole derivatives have been a subject of interest. Hui et al. (2002) synthesized and evaluated the antibacterial activities of various 1,3,4-oxadiazole derivatives, which could potentially include this compound derivatives (Hui et al., 2002).
Anticancer Activities
Additionally, some 1,3,4-oxadiazole derivatives have been studied for their anticancer activities. Sharma, Kumar, and Pathak (2014) synthesized a series of novel derivatives and evaluated them for their antibacterial, antifungal, and anticancer activities, highlighting the potential of these compounds in cancer research (Sharma, Kumar, & Pathak, 2014).
Propriétés
IUPAC Name |
5-(3-methylbutyl)-1,3,4-oxadiazol-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3O/c1-5(2)3-4-6-9-10-7(8)11-6/h5H,3-4H2,1-2H3,(H2,8,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALBHVGCSKFERBN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCC1=NN=C(O1)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(Pyridin-3-ylmethylamino)methyl]phenol](/img/structure/B1414779.png)
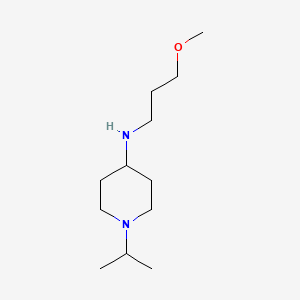

![2-[(5-Chloro-2-methoxyphenyl)amino]acetic acid](/img/structure/B1414782.png)

![N-[2-(difluoromethoxy)phenyl]-1-methylpiperidin-4-amine](/img/structure/B1414790.png)

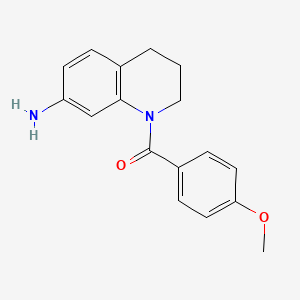
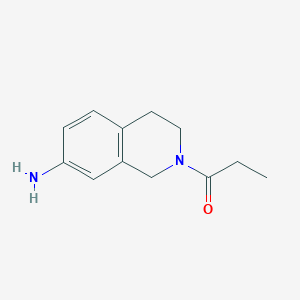
![N-(2-{[(2,4-dichlorophenyl)methyl]amino}ethyl)acetamide](/img/structure/B1414796.png)
